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Compound of Interest

(2-Chloro-5-
Compound Name:
cyclopropylphenyl)boronic acid

Cat. No.: B13458579

Strategic Utilization in High-Value Medicinal
Chemistry

Part 1: Executive Summary & Chemical Profile

(2-Chloro-5-cyclopropylphenyl)boronic acid (CAS 2225180-84-5) is a specialized
organoboron building block characterized by a unique steric and electronic profile. Unlike
simple phenylboronic acids, this molecule integrates a lipophilic, metabolically stable
cyclopropyl motif with an ortho-chloro substituent. This combination creates a scaffold essential
for synthesizing twisted biaryl systems—a critical structural feature in modern kinase inhibitors
and protein-protein interaction (PPI) modulators.

This guide provides a rigorous technical analysis of its properties, synthesis, and optimized
cross-coupling protocols, designed for medicinal chemists requiring high-fidelity data.

Table 1: Chemical & Physical Profile
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Property Data
CAS Number 2225180-84-5
IUPAC Name (2-Chloro-5-cyclopropylphenyl)boronic acid
Molecular Formula CoH10BCIO2
Molecular Weight 196.44 g/mol
Appearance White to off-white crystalline solid
- Soluble in MeOH, DMSO, CH2Clz, THF;
Solubility ]
Insoluble in water
pKa (Boronic Acid) ~8.5 (Estimated based on o-Cl effect)
2-8°C, inert atmosphere (Argon/Nitrogen);
Storage )
Hygroscopic
SMILES OB(0O)C1=C(Cl)C=CC(C2CC2)=C1

Part 2: Structural Analysis & Reactivity

The utility of CAS 2225180-84-5 stems from the interplay between its two substituents:

e 2-Chloro Group (Steric & Electronic Handle):

o Steric Hindrance: The chlorine atom at the ortho position imposes significant steric strain

during transmetallation in Suzuki-Miyaura couplings. This often necessitates the use of

specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.

o Electronic Effect: The inductive electron-withdrawing nature (-1 effect) of the chlorine

acidifies the boronic acid moiety, potentially accelerating transmetallation but also

increasing susceptibility to protodeboronation under basic conditions.

¢ 5-Cyclopropyl Group (Bioisostere):

o Metabolic Stability: The cyclopropyl group acts as a superior bioisostere for isopropyl or

ethyl groups, offering reduced oxidative metabolism (CYP450) while maintaining

lipophilicity.
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o Conformational Rigidity: Unlike alkyl chains, the cyclopropyl ring restricts bond rotation,
potentially locking the pharmacophore into a bioactive conformation.

Part 3: Synthesis & Production Pathways

While commercial supplies are available, in-house synthesis is often required for scale-up or
analog generation. The most robust route utilizes Cryogenic Metal-Halogen Exchange.

Validated Synthetic Protocol

Precursor: 1-Bromo-2-chloro-5-cyclopropylbenzene.

Activation: Dissolve the aryl bromide precursor in anhydrous THF under Argon. Cool to
-78°C.[1]]2]

 Lithiation: Add n-Butyllithium (1.1 equiv) dropwise. The internal temperature must not exceed
-70°C to prevent benzyne formation or scrambling of the chloro/bromo positions.

o Note: The ortho-chloro group stabilizes the lithiated intermediate relative to unsubstituted
phenyllithiums, but thermal sensitivity remains.

» Borylation: Add Triisopropyl borate (1.2 equiv) rapidly. Stir at -78°C for 1 hour, then allow to
warm to room temperature (25°C).

e Hydrolysis: Quench with 1M HCI (aq). Extract with EtOAc.[3]

 Purification: Recrystallization from Hexane/CH2Clz is preferred over silica chromatography to
prevent boroxine formation or non-specific binding.

1-Bromo-2-chloro- 1. n-BuLi, THF, -78°C | Kinetic Control _| 2. B(OiPr)3 (2-Chloro-5-cyclopropylphenyl)
5-cyclopropylbenzene (Li-Halogen Exchange) | 'l il (Electrophilic Trapping) &b GED bR boronic acid

Click to download full resolution via product page

Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, prioritizing
regioselectivity.
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Part 4: Optimized Application Protocol (Suzuki-Miyaura
Coupling)
The ortho-chloro substituent makes this boronic acid a "challenging substrate.” Standard

conditions (Pd(PPhs)4/Na2COs) often result in low yields due to slow transmetallation or
competitive protodeboronation.

Recommended System:Buchwald Generation Il Precatalysts (e.g., XPhos Pd G2). This system
utilizes a bulky, electron-rich biarylphosphine ligand that facilitates oxidative addition and
creates a spacious pocket for the sterically hindered transmetallation step.

Detailed Workflow

Target: Coupling with a heteroaryl chloride (e.g., 4-chloropyridine derivative).

e Reagent Prep:

[¢]

Aryl Halide (1.0 equiv)[4]

[¢]

(2-Chloro-5-cyclopropylphenyl)boronic acid (1.2 — 1.5 equiv)

o

Catalyst: XPhos Pd G2 (2-5 mol%)

o

Base: KsPOa4 (3.0 equiv) — Phosphate is preferred over carbonate to buffer pH and
minimize protodeboronation.

o

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

o Execution:

[¢]

Charge solids into a reaction vial.

o

Evacuate and backfill with Argon (3 cycles).

o

Add degassed solvents.[3]

[¢]

Heat to 80-100°C for 4-12 hours. Monitor by LCMS.

o Workup:
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o Filter through Celite to remove Pd black.
o Partition between EtOAc and water.[3]

o Crucial Step: If the boronic acid persists, wash the organic layer with 1M NaOH to remove
unreacted boronic acid as the water-soluble boronate.
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Figure 2: Catalytic cycle highlighting the Transmetallation step, which is the rate-determining
bottleneck for ortho-substituted boronic acids.

Part 5: Stability & Troubleshooting
1. Protodeboronation

The 2-chloro group increases the acidity of the boron center, making the C-B bond susceptible
to hydrolytic cleavage, especially at high temperatures (>100°C) or high pH.

o Mitigation: Use anhydrous conditions if possible (e.g., Pd(OAc)2/SPhos with KsPOas in
Toluene). If water is required, limit reaction time and avoid strong bases like KOH or NaOH.

2. Cyclopropyl Ring Integrity

The cyclopropyl ring is generally stable under Suzuki conditions. However, avoid strong Lewis
acids (e.g., BBrs, AICI3) in downstream deprotection steps, as these can trigger ring-opening or
rearrangement to propenyl derivatives.

3. Boroxine Formation

Upon storage, this boronic acid may dehydrate to form a cyclic trimer (boroxine). This is
reversible.

» Correction: The boroxine is equally reactive in Suzuki couplings under aqueous basic
conditions, as it hydrolyzes in situ back to the monomeric acid. No pre-treatment is
necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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